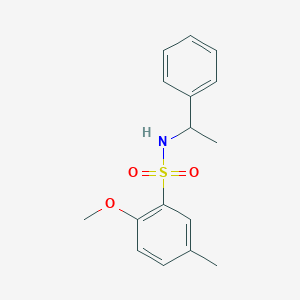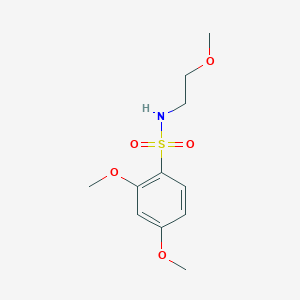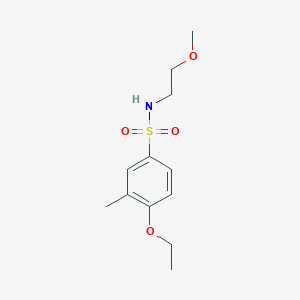
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide, also known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CES belongs to the class of sulfonamides, which are a group of compounds that have been used as antibiotics and antifungal agents. In recent years, CES has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in regulating pH levels in the body. 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can also inhibit the activity of histone deacetylases, which are proteins that are involved in regulating gene expression. By inhibiting these enzymes and proteins, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects on the body. For example, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can reduce the levels of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can also reduce the levels of reactive oxygen species, which are molecules that can cause cellular damage. Additionally, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has several advantages as a research tool, including its high potency and specificity. 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can selectively inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying various cellular processes. Additionally, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has a relatively low toxicity profile, which makes it a safer alternative to other compounds that are used in research. However, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide also has some limitations, including its limited solubility in water and its potential for off-target effects. Researchers must carefully evaluate the potential advantages and limitations of using 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide in their experiments.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide. One direction is to study the potential use of 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide in combination with other compounds for treating various diseases. For example, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide could be used in combination with chemotherapy drugs to enhance their efficacy. Another direction is to study the potential use of 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide in treating other diseases, such as autoimmune disorders and metabolic disorders. Additionally, researchers could explore the potential of 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide as a research tool for studying various cellular processes and disease mechanisms.
Métodos De Síntesis
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclohexylamine and ethyl alcohol. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product. The final product is purified using various techniques, including crystallization, recrystallization, and chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H20ClNO3S |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO3S/c1-2-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3 |
Clave InChI |
IONAGLDEXGPVHY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)


![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)





